4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is a complex organic compound that belongs to the class of benzothiazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzothiazinone Core: This step involves the cyclization of a suitable precursor to form the benzothiazinone core structure. Common reagents used in this step include sulfur and amines under controlled temperature and pressure conditions.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.
Formation of the Oximino Group: The oximino group is introduced through the reaction of the corresponding ketone with hydroxylamine derivatives.
Attachment of the Propenyloxy Group: The final step involves the reaction of the oximino intermediate with propenyl derivatives under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its benzothiazinone core, which is known to inhibit bacterial enzymes.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential components for their survival. The exact pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-methoxyphenol: Similar in structure but lacks the benzothiazinone core.
4-Ethylphenol: Another related compound with a simpler structure.
Uniqueness
4-Ethyl-6-(1-((2-propenyloxy)imino)ethyl)-2H-1,4-benzothiazin-3(4H)-one is unique due to its combination of the benzothiazinone core with the oximino and propenyloxy groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
91119-85-6 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-ethyl-6-[(E)-C-methyl-N-prop-2-enoxycarbonimidoyl]-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C15H18N2O2S/c1-4-8-19-16-11(3)12-6-7-14-13(9-12)17(5-2)15(18)10-20-14/h4,6-7,9H,1,5,8,10H2,2-3H3/b16-11+ |
InChI Key |
QGBCZJDIHLLVPD-LFIBNONCSA-N |
Isomeric SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)/C(=N/OCC=C)/C |
Canonical SMILES |
CCN1C(=O)CSC2=C1C=C(C=C2)C(=NOCC=C)C |
Origin of Product |
United States |
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